N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
描述
The exact mass of the compound N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is 340.10233402 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRKCZAODDUELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be represented as follows:
This compound features a dihydropyridine core with fluorinated phenyl groups, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide. Notably:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | 0.22 - 0.25 | Not specified |
| Other derivatives | Varies | Varies |
The compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation .
The mechanism through which N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. This dual action contributes to its bactericidal properties against both planktonic and biofilm-associated bacteria .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. The study concluded that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis indicated that the presence of fluorine substituents on the phenyl rings enhances the antibacterial activity of the compound. Variations in substituent position and electronic properties were correlated with changes in biological activity, suggesting that careful modification could lead to more potent derivatives .
科学研究应用
Medicinal Chemistry
Antihyperlipidemic Activity
The compound has been studied for its antihyperlipidemic properties. Dihydropyridine derivatives are known to exhibit lipid-lowering effects, making them candidates for treating conditions like hyperlipidemia. The structural modifications in N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide enhance its potency against cholesterol levels, potentially aiding in cardiovascular health.
Case Study: Lipid Profile Improvement
A study involving a series of dihydropyridine derivatives demonstrated that compounds similar to N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo exhibited significant reductions in total cholesterol and triglycerides in animal models. These findings suggest a promising avenue for further development as antihyperlipidemic agents.
Anticancer Properties
Mechanism of Action
Research indicates that dihydropyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways. The fluorinated phenyl groups in this compound may enhance its interaction with biological targets involved in cancer progression.
Case Study: Cytotoxicity Assays
In vitro studies have shown that N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests its potential as a lead compound for anticancer drug development.
Neurological Applications
Neuroprotective Effects
Emerging research suggests that certain dihydropyridine derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in this area.
Case Study: Neuroprotection in Animal Models
Experimental studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This protective effect may be attributed to the modulation of signaling pathways related to neuroinflammation and apoptosis.
Synthesis and Structural Variations
Synthetic Pathways
The synthesis of N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves several steps, including the formation of the dihydropyridine core followed by fluorination and carboxamide formation. Various synthetic routes have been explored to optimize yield and purity.
| Synthesis Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Dihydropyridine | Aldehyde + Amine | Reflux | 85 |
| Fluorination | Fluoride Source | Room Temperature | 90 |
| Carboxamide Formation | Acid Chloride + Base | 0°C to Room Temperature | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
